3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole
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Overview
Description
3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable dihydropyrrole derivative with a vinyl group can lead to the formation of the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process also emphasizes the purification of the final product to meet the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The vinyl groups in the compound can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Divinyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole
- 1,5-Divinyl-1,4,5,8-tetrahydro[3,2-f]indole
Uniqueness
3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole is unique due to its specific structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
929051-09-2 |
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Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3,6-bis(ethenyl)-4,5-dihydropyrrolo[3,2-e]indole |
InChI |
InChI=1S/C14H14N2/c1-3-15-9-7-11-12-8-10-16(4-2)14(12)6-5-13(11)15/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
UPGIBJYLKALWIX-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC2=C1CCC3=C2C=CN3C=C |
Origin of Product |
United States |
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